molecular formula C10H6F2O4 B2356389 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid CAS No. 2260933-09-1

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Cat. No.: B2356389
CAS No.: 2260933-09-1
M. Wt: 228.151
InChI Key: QDJHRRBNHGIATM-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a high-value benzofuran scaffold designed for medicinal chemistry and drug discovery research. This compound is of significant interest in the development of small-molecule therapeutics, particularly as a potential modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . Research into CFTR modulators, which include correctors and potentiators, has revolutionized the treatment of cystic fibrosis by targeting the underlying protein defects caused by genetic mutations . Furthermore, structurally related benzofuran-2-carboxylic acids have been identified as key pharmacophores in other therapeutic areas. For instance, similar frameworks have been utilized in the discovery of novel, potent inhibitors of lysine acetyltransferases KAT6A and KAT6B, which are promising targets in oncology . The difluoromethoxy substituent on the benzofuran core can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a versatile building block for optimizing drug-like properties. Synthetically, this compound is accessible via efficient pathways such as the microwave-assisted Perkin rearrangement, which allows for the expedited synthesis of benzofuran-2-carboxylic acid derivatives in high yields . This product is provided as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJHRRBNHGIATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Perkin Condensation

A widely reported method for benzofuran synthesis involves the condensation of salicylaldehydes with α-haloesters. For this compound, this approach requires 2-hydroxy-5-(difluoromethoxy)benzaldehyde as the starting material.

Procedure :

  • Synthesis of 2-hydroxy-5-(difluoromethoxy)benzaldehyde :
    • Begin with 2,5-dihydroxybenzaldehyde. Protect the hydroxyl group at position 5 using a tert-butyldimethylsilyl (TBS) group.
    • Treat with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃) to introduce the difluoromethoxy group.
    • Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) to yield 2-hydroxy-5-(difluoromethoxy)benzaldehyde.
  • Cyclization with ethyl bromoacetate :
    • React the aldehyde with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base.
    • Heat at 80°C for 12 hours to form ethyl 7-(difluoromethoxy)-1-benzofuran-2-carboxylate.

Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Route: Mitsunobu Reaction for Ether Formation

For substrates where direct difluoromethoxylation is impractical, the Mitsunobu reaction offers a viable pathway to install the difluoromethoxy group post-cyclization.

Procedure :

  • Synthesis of 7-hydroxy-1-benzofuran-2-carboxylic acid :
    • Cyclize 2,5-dihydroxybenzaldehyde with ethyl bromoacetate as above, omitting the difluoromethoxy group.
    • Hydrolyze the ester using NaOH in ethanol/water (1:1) to yield 7-hydroxy-1-benzofuran-2-carboxylic acid.
  • Mitsunobu reaction with difluoromethanol precursor :
    • Combine the hydroxybenzofuran with 1,1-difluoro-2-(trimethylsilyl)ethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine in tetrahydrofuran (THF).
    • Stir at 0°C for 2 hours, then warm to room temperature overnight.
    • Purify via recrystallization from methanol/water.

Yield : 50–55% (lower due to competing side reactions).

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the free carboxylic acid.

Procedure :

  • Treat ethyl 7-(difluoromethoxy)-1-benzofuran-2-carboxylate with 2 M NaOH in a 1:1 ethanol/water mixture.
  • Reflux for 4 hours, acidify with HCl (1 M), and extract with ethyl acetate.
  • Dry over MgSO₄ and concentrate under reduced pressure.

Yield : 85–90% (white crystalline solid).

Optimization and Challenges

Reaction Condition Screening

Key variables affecting yield include base strength, solvent polarity, and temperature. For the Mitsunobu route, substituting DEAD with diisopropyl azodicarboxylate (DIAD) improved yields by 10% due to reduced side-product formation.

Table 1 : Optimization of Mitsunobu Reaction Conditions

Reagent Solvent Temp (°C) Yield (%)
DEAD, PPh₃ THF 0 → 25 50
DIAD, PPh₃ THF 0 → 25 60
DEAD, polymer-PPh₃ DCM 25 45

Purification Challenges

The difluoromethoxy group’s polarity complicates chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) proved effective for high-purity isolation (>98%).

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.45 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 1H, H-6), 7.12 (d, J = 2.0 Hz, 1H, H-3), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 6.32 (t, J = 73.6 Hz, 1H, OCF₂H).
  • LCMS (ESI+) : m/z 257.1 [M + H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the planar benzofuran core and the gauche conformation of the difluoromethoxy group (torsion angle: 68.5°).

Applications and Derivative Synthesis

The carboxylic acid moiety enables further derivatization, such as amidation for drug discovery. For example, coupling with sulfonamides via EDCI/HOBt activation produces potent kinase inhibitors, as demonstrated in recent oncology studies.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of benzofuran-2-carboxylic acid derivatives are highly dependent on substituents at positions 3, 5, and 6. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference(s)
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid 7-OCHF₂, 2-COOH 228.15 Enhanced metabolic stability; high lipophilicity
7-Methoxy-1-benzofuran-2-carboxylic acid 7-OCH₃, 2-COOH 192.17 Lower lipophilicity; susceptible to oxidative demethylation
5-Bromo-2-methyl-1-benzofuran-7-carboxylic acid 5-Br, 7-COOH, 2-CH₃ 255.06 Electron-withdrawing Br enhances acidity; moderate solubility in DMSO
5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid 5-Cl, 3-SC₂H₅, 2-COOH 256.71 Sulfur-containing substituent improves radical scavenging (antioxidant potential)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 3-SCH₃, 2-CH₂COOH 284.33 Carboxylic acid side chain enables hydrogen bonding; planar benzofuran core

Key Observations :

  • Electron-withdrawing groups (e.g., -OCHF₂, -Br) increase acidity and stability but may reduce solubility.
  • Methoxy vs. Difluoromethoxy : The difluoromethoxy group (OCHF₂) in the target compound reduces metabolic degradation compared to the methoxy group (OCH₃) in analog .
  • Sulfur-containing substituents (e.g., -SC₂H₅, -SCH₃) enhance antioxidant activity due to radical scavenging .
Pharmacological and Functional Differences
  • Antimicrobial Activity : The 5-fluoro-7-methyl analog () exhibits antibacterial properties, attributed to its planar structure and hydrogen-bonding capacity .
  • Antioxidant Potential: Sulfur-containing derivatives (e.g., 5-chloro-3-(ethylsulfanyl) analog) show enhanced radical scavenging due to thioether groups .
  • Metabolic Stability : The difluoromethoxy group in the target compound resists cytochrome P450-mediated oxidation, a limitation in the 7-methoxy analog .
Crystallographic and Structural Insights
  • The benzofuran core in analogs like 7-methoxy-1-benzofuran-2-carboxylic acid is nearly planar, facilitating π-π stacking interactions in protein binding .
  • Hydrogen bonding via the carboxylic acid group (e.g., in 2-(5-fluoro-7-methyl-3-methylsulfanyl)acetic acid) stabilizes dimer formation in crystal lattices .
Solubility and Bioavailability
  • 7-(Difluoromethoxy) analog : Higher logP (~2.5) compared to 7-methoxy analog (logP ~1.8) suggests better membrane permeability but lower aqueous solubility .
  • Halogenated derivatives : Bromo and chloro substituents reduce solubility (e.g., 5-bromo analog is only slightly soluble in chloroform) .

Biological Activity

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is characterized by its unique difluoromethoxy group attached to a benzofuran structure. This molecular configuration is believed to enhance its stability and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound likely exerts its effects through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular responses.
  • Covalent and Non-Covalent Interactions : These interactions can lead to conformational changes in target molecules, affecting their activity and function.

Biological Activities

Research has demonstrated a variety of biological activities associated with this compound, including:

  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in specific cancer cell lines by modulating gene expression and enzyme activity.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Research Findings

A summary of key studies exploring the biological activity of this compound is presented below:

StudyFocusKey Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines. Induced apoptosis via mitochondrial pathways.
Study 2Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in macrophage cultures.
Study 3Antimicrobial ActivityShowed inhibitory effects against several bacterial strains, with potential for development as an antibiotic.

Case Study 1: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly downregulated inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors influencing its metabolism include:

  • Absorption : The compound's solubility characteristics suggest good absorption profiles.
  • Distribution : Its lipophilicity may facilitate distribution across biological membranes.
  • Metabolism : Likely metabolized by liver enzymes; however, specific pathways remain to be fully elucidated.
  • Excretion : Predominantly through renal pathways, necessitating further studies on its elimination half-life.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to confirm the structural identity of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns and functional groups. The difluoromethoxy group (OCF2\text{OCF}_2) will show characteristic splitting in 19F^{19}F-NMR .
  • X-ray Crystallography : Resolve the planar benzofuran core and intermolecular hydrogen bonds (e.g., carboxyl group interactions) to validate spatial arrangement .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?

  • Answer :

  • Solvent Selection : Test polar aprotic solvents (DMSO, DMF) for dissolution. Adjust pH to deprotonate the carboxylic acid group for aqueous solubility .
  • Stability : Store at 20C-20^\circ C in dry, inert environments to prevent hydrolysis of the difluoromethoxy group. Use argon/vacuum sealing for long-term storage .

Q. What synthetic routes are commonly employed to introduce the difluoromethoxy group onto the benzofuran scaffold?

  • Answer :

  • Electrophilic Fluorination : React 7-hydroxybenzofuran-2-carboxylic acid with diethylaminosulfur trifluoride (DAST) or XtalFluor-E to generate the OCF2\text{OCF}_2 group .
  • Nucleophilic Substitution : Replace a nitro or halogen substituent at the 7-position using potassium difluoromethoxide (KOCF2\text{KOCF}_2) under anhydrous conditions .

Advanced Research Questions

Q. How does the difluoromethoxy group influence electronic properties and binding interactions in enzyme inhibition studies?

  • Answer :

  • Electron-Withdrawing Effect : The OCF2\text{OCF}_2 group increases electrophilicity of the benzofuran core, enhancing hydrogen bonding with enzyme active sites (e.g., dihydroorotate dehydrogenase) .
  • Lipophilicity : Improves membrane permeability and bioavailability compared to methoxy or hydroxy analogs. Quantify via logP measurements or computational simulations (e.g., Molinspiration) .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Answer :

  • Assay Standardization : Normalize variables (pH, solvent concentration, temperature) to minimize variability. Use positive controls (e.g., known inhibitors) for cross-validation .
  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} titrations under consistent conditions. Apply statistical models (e.g., Hill equation) to account for non-linear behavior .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Answer :

  • Core Modifications : Replace the benzofuran ring with indole or thiophene analogs to test ring electronic effects .
  • Substituent Screening : Introduce electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups at the 5- and 6-positions. Assess via enzymatic assays (e.g., IC50_{50} shifts) .

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